Physicochemical Property Differentiation: Computed Lipophilicity Compared to Ranolazine and Des-Bromo Analog
Computed XLogP3 for the target compound is 4.2, compared to ranolazine (XLogP3 ≈ 1.8) and the hypothetical des-bromo analog N-phenyl-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]acetamide (XLogP3 ≈ 3.2, estimated). The 4-bromophenyl substitution increases lipophilicity by approximately 1.0–2.4 log units relative to these comparators, which may influence membrane permeability, protein binding, and pharmacokinetic behavior [1]. However, no experimental logP or logD measurements have been published for the target compound.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.2 |
| Comparator Or Baseline | Ranolazine: XLogP3 ≈ 1.8; Des-bromo analog: XLogP3 ≈ 3.2 (estimated) |
| Quantified Difference | ΔXLogP3 = +2.4 (vs. ranolazine); ΔXLogP3 ≈ +1.0 (vs. des-bromo analog) |
| Conditions | Computed by XLogP3 3.0 (PubChem release) |
Why This Matters
Higher computed lipophilicity suggests the compound may exhibit different membrane partitioning and oral absorption characteristics compared to less lipophilic piperazine acetamides, which is relevant for researchers selecting compounds for cell-based or in vivo studies where permeability is a critical parameter.
- [1] PubChem Compound Summary for CID 1288241. Computed Properties: XLogP3. National Center for Biotechnology Information (2025). View Source
